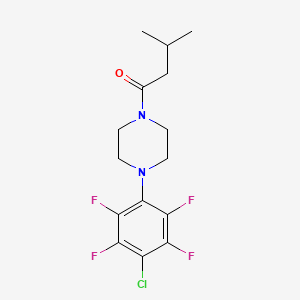![molecular formula C19H21ClN2O3 B5400928 N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5400928.png)
N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-chlorophenoxy)ethyl]-4-(4-morpholinyl)benzamide is a chemical compound commonly known as clozapine. It is an atypical antipsychotic drug that is widely used in the treatment of schizophrenia. Clozapine has been shown to be effective in treating patients with treatment-resistant schizophrenia, and it has also been used to treat other psychiatric disorders such as bipolar disorder and major depressive disorder.
作用机制
The exact mechanism of action of clozapine is not fully understood, but it is believed to work by blocking dopamine receptors in the brain. It also blocks serotonin receptors, which may contribute to its effectiveness in treating schizophrenia. Clozapine has also been shown to have an effect on other neurotransmitters such as norepinephrine, acetylcholine, and histamine.
Biochemical and Physiological Effects
Clozapine has been shown to have several biochemical and physiological effects, including a decrease in dopamine release in the brain. It also increases the release of acetylcholine, which may contribute to its effectiveness in improving cognitive function. Clozapine has also been shown to have an effect on the immune system, specifically on the production of cytokines.
实验室实验的优点和局限性
Clozapine has several advantages for lab experiments, including its effectiveness in treating treatment-resistant schizophrenia and its lower risk of extrapyramidal side effects compared to other antipsychotic drugs. However, clozapine also has limitations, including the risk of agranulocytosis, a potentially life-threatening condition that can occur in some patients taking clozapine.
未来方向
There are several future directions for research on clozapine, including the development of new antipsychotic drugs that are more effective and have fewer side effects. There is also a need for further research on the mechanism of action of clozapine and its effects on neurotransmitters and the immune system. Additionally, there is a need for further research on the long-term effects of clozapine and its effectiveness in treating other psychiatric disorders.
合成方法
Clozapine can be synthesized by several methods, including the reaction of 2-chloroethanol with 2-chlorophenol to form 2-(2-chlorophenoxy)ethanol, which is then reacted with 4-(4-morpholinyl)benzoyl chloride to produce clozapine. Another method involves the reaction of 2-(2-chlorophenoxy)ethanol with phosgene to form 2-(2-chlorophenoxy)acetyl chloride, which is then reacted with 4-(4-morpholinyl)aniline to produce clozapine.
科学研究应用
Clozapine has been extensively studied in the field of psychiatry and has been shown to be effective in treating treatment-resistant schizophrenia. It has also been used in the treatment of other psychiatric disorders such as bipolar disorder and major depressive disorder. Clozapine has been shown to have a lower risk of extrapyramidal side effects compared to other antipsychotic drugs, and it has also been shown to improve cognitive function in patients with schizophrenia.
属性
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c20-17-3-1-2-4-18(17)25-12-9-21-19(23)15-5-7-16(8-6-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQLMHAHSOGAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5400851.png)
![2-({[4-(3-methoxybenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5400866.png)
![4-(1H-imidazol-1-yl)-1-[(2-methylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B5400877.png)
![1-{[(4aS*,8aR*)-2-oxo-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5400883.png)
![N-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]methionine](/img/structure/B5400890.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]alanine](/img/structure/B5400895.png)
![N-[2-methoxy-5-({[2-(1-methyl-4-piperidinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5400908.png)
![4-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5400911.png)


![(1R*,2R*,6S*,7S*)-4-[(3-isobutyl-5-isoxazolyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5400924.png)
![3-[(4-allyl-1-piperazinyl)carbonyl]-6-bromo-2H-chromen-2-one](/img/structure/B5400933.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(3-methylbutyl)acetamide](/img/structure/B5400946.png)
![N-(2-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5400953.png)
